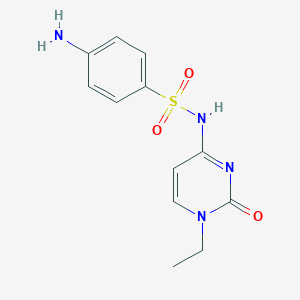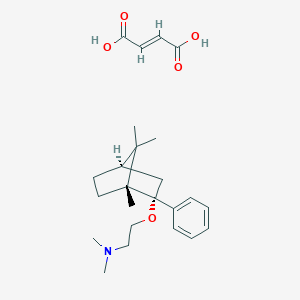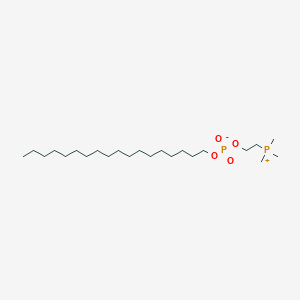![molecular formula C14H9FO2 B175712 3-Fluorodibenz[b,e]oxepin-11(6H)-one CAS No. 114312-48-0](/img/structure/B175712.png)
3-Fluorodibenz[b,e]oxepin-11(6H)-one
Descripción general
Descripción
3-Fluorodibenz[b,e]oxepin-11(6H)-one is a complex organic compound. It is related to the dibenzoxepin class of compounds . The molecular formula of this compound is C19H21NO2 .
Molecular Structure Analysis
The molecular structure of 3-Fluorodibenz[b,e]oxepin-11(6H)-one consists of a seven-membered ring with three double bonds . The parent compound exists as an equilibrium mixture with benzene oxide . The equilibrium is affected by the ring substituents .Physical And Chemical Properties Analysis
The physical and chemical properties of 3-Fluorodibenz[b,e]oxepin-11(6H)-one include a molecular weight of 295.375 Da . The compound has 3 hydrogen bond acceptors, no hydrogen bond donors, and 3 freely rotating bonds . The predicted LogP value is 2.44 . The compound is expected to have a boiling point of 586.23°C and a melting point of 252.88°C .Aplicaciones Científicas De Investigación
Analytical Methods in Chemistry
Research in analytical chemistry, particularly concerning the antioxidant activity of various compounds, underscores the importance of understanding the chemical behavior and reactivity of complex molecules. Techniques such as spectrophotometry and electrochemical methods are critical for analyzing antioxidants and their capacity, which could be relevant for studying "3-Fluorodibenz[b,e]oxepin-11(6H)-one" if its antioxidant properties are of interest (Munteanu & Apetrei, 2021).
Environmental Toxicology
The study of oxy-PAHs, which includes compounds with structures related to "3-Fluorodibenz[b,e]oxepin-11(6H)-one," highlights concerns regarding the genotoxic and mutagenic risks of polycyclic aromatic compounds. This area of research is critical for assessing the environmental and health impacts of such chemicals, suggesting potential research directions for the environmental behavior and toxicology of "3-Fluorodibenz[b,e]oxepin-11(6H)-one" (Clergé et al., 2019).
Pharmacological Importance
The synthesis and characterization of compounds with specific structural motifs, such as "6H-Benzo[c]chromen-6-ones," offer insights into the pharmacological significance of structurally related compounds. These studies inform the synthetic strategies and medicinal chemistry applications of compounds like "3-Fluorodibenz[b,e]oxepin-11(6H)-one," potentially guiding research into its synthesis and therapeutic potential (Mazimba, 2016).
Propiedades
IUPAC Name |
3-fluoro-6H-benzo[c][1]benzoxepin-11-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9FO2/c15-10-5-6-12-13(7-10)17-8-9-3-1-2-4-11(9)14(12)16/h1-7H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZAIXEGWNRZEFA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C(=O)C3=C(O1)C=C(C=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80454325 | |
| Record name | 3-fluorodibenzo[b,e]oxepin-11(6H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80454325 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Fluorodibenz[b,e]oxepin-11(6H)-one | |
CAS RN |
114312-48-0 | |
| Record name | 3-fluorodibenzo[b,e]oxepin-11(6H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80454325 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-[1,4-dihydroxy-2-(hydroxymethyl)-4-(4-octylphenyl)butan-2-yl]acetamide](/img/structure/B175642.png)
![[(2S,3R,4R,5S,6R)-4,5-Diacetyloxy-6-bis(phenylmethoxy)phosphoryloxy-2-methyloxan-3-yl] acetate](/img/structure/B175646.png)


![3'-Methoxy-[1,1'-biphenyl]-2-carbonitrile](/img/structure/B175650.png)




